molecular formula C21H16O6S B2437624 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929506-00-3

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B2437624
CAS No.: 929506-00-3
M. Wt: 396.41
InChI Key: FYJIIGAAFJLOKT-JAIQZWGSSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a patented chemical intermediate of significant interest in the field of immunology and oncology research. Its primary research value lies in its role as a key precursor in the synthesis of potent Toll-like receptor 8 (TLR8) agonists. This compound is specifically designed for the development of novel immunostimulatory agents, where its structural framework is integral to creating molecules that can selectively modulate the TLR8 pathway. TLR8 activation is a critical mechanism for initiating innate immune responses, particularly through the recognition of single-stranded RNA and specific small molecules. Researchers are utilizing this compound to create advanced candidates that potently activate TLR8, leading to the production of pro-inflammatory cytokines such as TNF-α and IFN-γ . This targeted activation is a promising strategy in immunotherapy, with potential applications in enhancing anti-tumor immunity and as a component in next-generation vaccine adjuvants. The (Z)-configured furanone core is essential for this bioactivity, making this specific stereoisomer a critical tool for scientists investigating the structure-activity relationships of immune modulators and developing new therapeutic modalities for cancer and infectious diseases.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6S/c1-13-3-8-17(9-4-13)28(23,24)27-16-7-10-18-19(12-16)26-20(21(18)22)11-15-6-5-14(2)25-15/h3-12H,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJIIGAAFJLOKT-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzofuran core , which is often associated with various biological activities. Its structure includes:

  • A methylene bridge connecting the furan and benzofuran moieties.
  • A sulfonate group that enhances solubility and reactivity.

Molecular Formula

The molecular formula of the compound is C18H17O4SC_{18}H_{17}O_4S, indicating a significant degree of complexity that may contribute to its biological effects.

Synthesis Methods

Synthesis of this compound can be approached through multi-step reactions. A common synthetic route involves:

  • Formation of the furan derivative through cyclization reactions.
  • Condensation reactions to introduce the methylene bridge.
  • Sulfonation to incorporate the sulfonate group.

Each step requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Biological Activity

Research has shown that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties . For instance:

  • In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (WRL68) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
WRL6820Cell cycle arrest in G1 phase

Antimicrobial Activity

The compound also displays antimicrobial properties , effective against both bacterial and fungal strains:

  • It showed significant inhibition against Staphylococcus aureus and Candida albicans in laboratory assays.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

Furthermore, this compound exhibits strong antioxidant activity , which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with traditional chemotherapeutics, showing enhanced anticancer effects.
  • Infection Control : Research in Antimicrobial Agents and Chemotherapy reported its effectiveness as an adjunct treatment for infections resistant to standard antibiotics.

Q & A

Q. Basic

  • Benzyl ethers : Stable under basic conditions (e.g., NaH/THF) and removable via hydrogenolysis (H₂/Pd-C) .
  • Silyl ethers (TBS or TMS) : Ideal for acid-sensitive intermediates; cleaved with fluoride sources (e.g., TBAF) .
  • Tosylates : Serve as both protective groups and leaving groups for subsequent functionalization .

How does the electronic nature of the 5-methylfuran substituent influence reactivity?

Advanced
The electron-donating methyl group on the furan ring:

  • Enhances conjugation : Stabilizes the exocyclic double bond, reducing susceptibility to electrophilic attacks .
  • Modulates redox behavior : Increases electron density at the benzofuran carbonyl, altering reduction potentials (e.g., in catalytic hydrogenation) .
  • Affects photophysical properties : Extends π-conjugation, potentially shifting UV-Vis absorption maxima .

What computational methods support stereochemical assignment and reaction optimization?

Q. Advanced

  • DFT calculations : Compare experimental NMR shifts (¹³C, ¹H) with computed values for (Z) and (E) isomers to validate configuration .
  • Transition state modeling : Identify energy barriers for sigmatropic rearrangements using software like Gaussian or ORCA .
  • Solvent effect simulations : Predict optimal reaction media (e.g., THF vs. DMSO) using COSMO-RS models .

How to address low yields in the final coupling step of the tosylate group?

Q. Advanced

  • Activation of the hydroxyl group : Pre-treat the phenol with a strong base (e.g., LDA) to enhance nucleophilicity .
  • Catalytic acceleration : Add DMAP or pyridine to scavenge HCl and prevent protonation of the intermediate .
  • Purification challenges : Use silica gel modified with triethylamine to minimize sulfonate decomposition during column chromatography .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • Multidimensional NMR : ¹H-¹³C HSQC and HMBC to assign quaternary carbons and confirm connectivity .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .
  • Elemental analysis : Confirm purity and stoichiometry, especially for sulfur and oxygen content .

How can researchers optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • Flow chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., NaH-mediated deprotonation) .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for cost-effective hydrogenolysis .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

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